molecular formula C8H18N4O2 B13645757 N'1,N'2-Diisopropyloxalohydrazide

N'1,N'2-Diisopropyloxalohydrazide

Cat. No.: B13645757
M. Wt: 202.25 g/mol
InChI Key: XXNHVLQHTCOFFI-UHFFFAOYSA-N
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Description

N'1,N'2-Diisopropyloxalohydrazide is a hydrazide derivative characterized by two isopropyl groups attached to the nitrogen atoms of an oxalohydrazide backbone. For instance, N,N-Diisopropylamino-O-butyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido oxime (5c) () shares the diisopropyl substitution pattern and was synthesized via a condensation reaction between butane-2,3-dione monoxime and N,N-diisopropylamino-O-butyl phosphorohydrazide under reflux conditions . Key spectral data for such analogs include IR bands for P-O-C (1110 cm⁻¹), P=O (1193 cm⁻¹), and NH/OH stretches (3147–3390 cm⁻¹), alongside distinct NMR shifts for alkyl and hydrazide protons . These features suggest that this compound likely exhibits similar steric and electronic properties due to its branched isopropyl groups, which influence reactivity and physical characteristics.

Properties

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-N',2-N'-di(propan-2-yl)ethanedihydrazide

InChI

InChI=1S/C8H18N4O2/c1-5(2)9-11-7(13)8(14)12-10-6(3)4/h5-6,9-10H,1-4H3,(H,11,13)(H,12,14)

InChI Key

XXNHVLQHTCOFFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C(=O)NNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N’1,N’2-Diisopropyloxalohydrazide can be synthesized through the reaction of oxalyl chloride with isopropylhydrazine under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of N’1,N’2-Diisopropyloxalohydrazide involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: N’1,N’2-Diisopropyloxalohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxalohydrazides and hydrazine derivatives, which have applications in different fields of research .

Scientific Research Applications

N’1,N’2-Diisopropyloxalohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’1,N’2-Diisopropyloxalohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N'1,N'2-Diisopropyloxalohydrazide with three phosphorohydrazido oxime analogs (5a, 5b, 5c) from , focusing on synthesis, spectral data, and elemental composition:

Parameter 5a (Diethyl) 5b (Dipropyl) 5c (Diisopropyl) This compound
Yield 78% Not Reported Not Reported Not Reported (Inferred <75%)
IR (cm⁻¹) P-O-C: 1024, P=O: 1197 P-O-C: 1013, P=O: 1204 P-O-C: 1110, P=O: 1193 Likely similar P=O/N-H stretches
¹H-NMR (δ) CH₃: 0.75–2.05; NH: 6.45 CH₃: 0.80–2.07; NH: 6.47 CH₃: 0.75–2.07; NH: 6.47 Expected downfield NH/OH shifts
Elemental Analysis (C%) 47.05% 50.28% Not Reported Estimated ~48–50% (based on formula)
Steric Effects Moderate (linear alkyl) Moderate (longer alkyl) High (branched isopropyl) High (branched isopropyl)

Key Observations:

Spectral Shifts : The IR P-O-C stretch in 5c (1110 cm⁻¹) is higher than in 5a (1024 cm⁻¹), indicating stronger bonding interactions in branched analogs. Similarly, NH protons in diisopropyl derivatives exhibit distinct coupling patterns (J = 27.28 Hz) due to restricted rotation .

Reactivity in Heterocycle Synthesis: highlights that N-alkyl hydrazides are precursors for triazoles, thiadiazolones, and pyrazoles .

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